4-Amino-3-hydroxypyridine

Pharmaceutical Analysis Impurity Profiling Quality Control

Essential reference standard for fampridine API quality control and stability studies (HPLC detection limit 0.01%), Kv channel inactive metabolite control (IC50 7,886–23,652 µM), environmental fate monitoring of recalcitrant dead-end metabolite, and heterocyclic building block. Verify regioisomeric purity via batch-specific COA.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 52334-53-9
Cat. No. B195924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxypyridine
CAS52334-53-9
Synonyms3-Hydroxy-4-aminopyridine;  4-Amino-3-pyridinol; 
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)O
InChIInChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7)
InChIKeyDBDKLFOUWUHPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-hydroxypyridine (CAS 52334-53-9): A Critical Impurity and Metabolite Reference Standard for Fampridine


4-Amino-3-hydroxypyridine (3-hydroxy-4-aminopyridine, CAS 52334-53-9) is an aminopyridine derivative that serves a dual and essential role: it is a pharmacologically inactive hydroxylated metabolite of the potassium channel blocker Fampridine (4-aminopyridine) and a process-related impurity requiring rigorous analytical monitoring [1] [2]. Distinct from mono-substituted aminopyridines, this compound features both a 4-amino and a 3-hydroxy group on the pyridine ring, conferring unique physicochemical properties that fundamentally alter its biological activity and analytical behavior. The compound's defined role in pharmaceutical quality control (QC), environmental fate studies, and medicinal chemistry establishes it as a non-substitutable reference material.

Why 4-Amino-3-hydroxypyridine Cannot Be Substituted by Mono-Functional Aminopyridines or Regioisomers


The selection of 4-amino-3-hydroxypyridine for analytical, environmental, or synthetic applications cannot be met by generic aminopyridines such as 3-aminopyridine, 4-aminopyridine, or 3-hydroxy-4-aminopyridine regioisomers. The co-localization of the 4-amino and 3-hydroxy groups introduces a unique electronic and steric profile that dictates specific pKa values and hydrogen-bonding networks [1], fundamentally altering chromatographic retention behavior, biological target engagement, and synthetic reactivity. Critically, in potassium channel pharmacology, the addition of the 3-hydroxy group to 4-aminopyridine reduces Kv channel inhibitory potency by 1–2 orders of magnitude compared to the parent compound [2]. Furthermore, this specific substitution pattern renders the molecule recalcitrant to microbial degradation, causing it to accumulate as a dead-end metabolite in environmental systems, a fate not shared by simpler analogs [3]. These quantifiable differences establish 4-amino-3-hydroxypyridine as a chemically and functionally distinct entity.

Quantitative Differentiators for 4-Amino-3-hydroxypyridine Relative to Analogs and Baseline Compounds


Pharmaceutical Impurity Monitoring: Validated HPLC Method with Low-Level Detection Capability

4-Amino-3-hydroxypyridine is a process-related impurity in the synthesis of fampridine (4-aminopyridine) that requires rigorous quantification. A validated stability-indicating HPLC-UV method was developed to quantify 4-amino-3-hydroxypyridine among seven potential impurities in fampridine active pharmaceutical ingredient. The method achieves chromatographic separation on a C18 stationary phase with gradient elution and dual-wavelength UV detection [1]. This specific method validation confirms that 4-amino-3-hydroxypyridine is detectable and quantifiable at low levels, with a validated detection limit of 0.01% [1]. This quantitative capability is a non-substitutable requirement for regulatory submissions and batch release testing.

Pharmaceutical Analysis Impurity Profiling Quality Control Method Validation

Kv Channel Inhibitory Potency: 1–2 Orders of Magnitude Less Active than Parent Compound

The addition of a 3-hydroxy group to the 4-aminopyridine scaffold drastically reduces its potency as a voltage-gated potassium (Kv) channel blocker. In direct head-to-head electrophysiological assays, 3-hydroxy-4-aminopyridine exhibited IC50 values of 7,886 µM, 23,652 µM, and 23,191 µM against Kv1.1, Kv1.2, and Kv1.4 channels, respectively. These values are 1–2 orders of magnitude higher (less potent) than the parent compound 4-aminopyridine (IC50 values: 242 µM, 399 µM, and 399 µM) [1]. The sulfate conjugate of the compound showed an even further reduction in potency (IC50 >50,000 µM for Kv1.4).

Potassium Channel Pharmacology Metabolite Activity Electrophysiology

Environmental Fate: Dead-End Metabolite Accumulation Contrasts with Complete Biodegradation of Analog

In environmental biodegradation studies, 4-amino-3-hydroxypyridine is generated as an intermediate during the microbial breakdown of the agrichemical 4-aminopyridine. However, unlike the parent compound or the subsequent intermediate 3,4-dihydroxypyridine, 4-amino-3-hydroxypyridine could not be further metabolized by the enrichment culture and accumulated as a 'dead-end product' [1]. This contrasts with 4-aminopyridine, which is fully utilized as a carbon, nitrogen, and energy source, and 3,4-dihydroxypyridine, which serves as a growth substrate for specific bacterial strains.

Environmental Science Biodegradation Microbial Metabolism Fate and Transport

Synthetic Utility: Core Scaffold for Substituted 4-Amino-3-pyridinol Derivatives

4-Amino-3-hydroxypyridine serves as a versatile building block for the synthesis of bioactive heterocyclic compounds, a utility not shared by mono-functional analogs like 3-aminopyridine or 4-hydroxypyridine due to their inability to undergo orthogonal functionalization at both the amino and hydroxyl positions. Patents describe its use as a starting material for generating substituted 4-amino-3-pyridinol compounds of the formula (I), which are claimed for alleviating memory dysfunctions characterized by a cholinergic deficit such as Alzheimer's disease [1]. The compound undergoes reactions with acetals to afford intermediates (compounds of formula IIIa or IIIb) that can be further elaborated to pharmacologically active species [2].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry Drug Discovery

Best Research and Industrial Application Scenarios for 4-Amino-3-hydroxypyridine Based on Quantifiable Evidence


Pharmaceutical Impurity Reference Standard for Fampridine QC

4-Amino-3-hydroxypyridine is the definitive reference standard for pharmaceutical quality control (QC) and stability studies of fampridine (4-aminopyridine) active pharmaceutical ingredient. It is one of seven process-related impurities that must be monitored and quantified during drug substance manufacture and batch release [1]. A validated HPLC-UV method with a detection limit of 0.01% is available for its quantification, enabling compliance with ICH guidelines and regulatory submissions for Abbreviated New Drug Applications (ANDA) [1] [2]. Use of this specific compound ensures method specificity and accurate impurity profiling, as its polar-acidic properties confer distinct chromatographic retention behavior relative to other impurities [3].

Inactive Metabolite Standard for Potassium Channel Pharmacology

In drug discovery programs targeting voltage-gated potassium (Kv) channels, 4-amino-3-hydroxypyridine serves as an essential 'inactive metabolite' or 'negative control' standard. Direct head-to-head electrophysiological data demonstrate that this hydroxylated metabolite exhibits IC50 values 1–2 orders of magnitude higher (7,886–23,652 µM) than the active parent compound 4-aminopyridine (242–399 µM) across Kv1.1, Kv1.2, and Kv1.4 channels [1]. This quantifiable lack of activity makes it ideal for benchmarking assay windows, validating the selectivity of novel Kv channel modulators, and confirming that observed pharmacological effects are not attributable to inactive metabolites [1].

Environmental Fate Studies as a Persistent Dead-End Metabolite

For environmental scientists studying the fate of the agrichemical 4-aminopyridine (a bird repellent), 4-amino-3-hydroxypyridine is a critical analytical standard. Microbial degradation studies have shown that while 4-aminopyridine is readily biodegraded as a carbon, nitrogen, and energy source, its 3-hydroxy metabolite accumulates as a recalcitrant 'dead-end product' that cannot be further metabolized by the enrichment culture [1]. This unique persistence profile necessitates the use of the authentic compound for method development in soil and water monitoring, as it represents a potential environmental contaminant of concern with a different transport and accumulation profile than the parent compound.

Medicinal Chemistry Scaffold for Dual-Functional Derivatization

4-Amino-3-hydroxypyridine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of substituted 4-amino-3-pyridinols with potential therapeutic activity. The compound's dual functional groups (4-amino and 3-hydroxy) allow for orthogonal derivatization strategies that are not possible with mono-functional aminopyridines. It has been explicitly claimed in patents as a starting material for generating compounds useful for treating memory dysfunctions such as Alzheimer's disease [1]. Specifically, the 4-amino-3-pyridinol core can be reacted with acetals to generate intermediates that serve as precursors to pharmacologically active species targeting cholinergic deficits [2] [3].

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